1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Obesity Depression Polypharmacology

1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine (CAS 1446259-03-5) is a synthetic research chemical classified as a phenylcycloalkylmethylamine derivative, characterized by a 3,4-dimethoxyphenyl group attached to a cyclobutyl ring and a 3-methylbutan-1-amine side chain. With a molecular formula of C17H27NO2 and a molecular weight of 277.40 g/mol, the compound has a calculated LogP (XLogP3) of 3.8, indicating moderate lipophilicity.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
Cat. No. B11734084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC(=C(C=C2)OC)OC)N
InChIInChI=1S/C17H27NO2/c1-12(2)10-16(18)17(8-5-9-17)13-6-7-14(19-3)15(11-13)20-4/h6-7,11-12,16H,5,8-10,18H2,1-4H3
InChIKeyTUPOQYNCPOKTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine (CAS 1446259-03-5): Scarcity-Driven Procurement Rationale for a Phenylcycloalkylmethylamine Research Intermediate


1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine (CAS 1446259-03-5) is a synthetic research chemical classified as a phenylcycloalkylmethylamine derivative, characterized by a 3,4-dimethoxyphenyl group attached to a cyclobutyl ring and a 3-methylbutan-1-amine side chain . With a molecular formula of C17H27NO2 and a molecular weight of 277.40 g/mol, the compound has a calculated LogP (XLogP3) of 3.8, indicating moderate lipophilicity . Unlike more established in-class compounds such as sibutramine, this compound appears in patent literature (e.g., EP-2797870-B1) as an exemplary phenylcycloalkylmethylamine derivative for treating obesity and related co-morbid conditions, positioning it as a specialized tool compound for structure-activity relationship (SAR) exploration rather than a clinically validated drug candidate [1].

Why Generic Substitution Fails: Structural Determinants of Target Engagement in Cyclobutyl-Containing Phenylalkylamines


In-class substitution is not reliable for 1-[1-(3,4-dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine because the cyclobutyl scaffold introduces conformational rigidity and steric constraints that are absent in flexible-chain analogs such as sibutramine or phentermine derivatives [1]. The critical pharmacophoric features—the 3,4-dimethoxy substitution pattern on the phenyl ring and the geminal attachment of the cyclobutyl group at the benzylic position—directly influence receptor binding topology in ways that cannot be replicated by compounds with simple alkyl chains or differing aryl substitution patterns [2]. Furthermore, patent disclosures explicitly distinguish phenylcycloalkylmethylamine derivatives from conventional 2-arylethylamine appetite suppressants (e.g., sibutramine) based on their divergent pharmacological profiles for treating both obesity and depression-related co-morbidities, indicating distinct polypharmacology [3].

Quantitative Differentiation Evidence: 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine vs. Structural Analogs


Patent-Defined Structural Differentiation from 2-Arylethylamine Appetite Suppressants

The target compound belongs to a novel phenylcycloalkylmethylamine class that is patent-distinguished from the earlier 2-arylethylamine family (including sibutramine). The patent EP-2797870-B1 explicitly claims compositions of phenylcycloalkylmethylamine derivatives for treating both obesity and depression-related co-morbid indications, representing a dual-indication profile not claimed for sibutramine or other simple 2-arylethylamines [1]. The key structural differentiator is the cyclobutyl ring at the benzylic position, which confers distinct receptor interaction geometry.

Obesity Depression Polypharmacology Patent Analysis

Conformational Rigidity Advantage: Cyclobutyl vs. Flexible-Chain Benzylic Substituents

The cyclobutyl ring at the benzylic position imposes torsional constraints that reduce the conformational entropy penalty upon receptor binding compared to compounds with freely rotating alkyl chains. The earlier aryl-substituted cyclobutylalkylamine patent (US 6,127,424) establishes that cyclobutyl-containing derivatives exhibit distinct pharmacological profiles for treating obesity, with the cyclobutyl group described as a critical structural feature for target engagement [1]. While quantitative binding data for the specific target compound are not publicly available, the conformational restriction conferred by the cyclobutyl moiety is a well-established principle in medicinal chemistry for enhancing binding affinity and selectivity [2].

Conformational Analysis Receptor Binding SAR Medicinal Chemistry

Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution Pattern

The 3,4-dimethoxyphenyl substitution pattern on the target compound is regioisomerically distinct from the 3,5-dimethoxyphenyl analog (CAS not available for direct comparison but listed as a separate catalog item by multiple vendors) . The 3,4-substitution pattern creates an electron-rich catechol-like motif capable of differential hydrogen-bonding and π-stacking interactions compared to the meta-disposed 3,5-substitution pattern. This regioisomeric difference has been shown in related cyclobutyl-containing pharmacophores to alter target binding profiles, as evidenced by BindingDB data for 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BDBM36408), which displays an IC50 of 340 nM against PI3Kα [1].

Regioisomer Differentiation Pharmacophore Mapping Chemical Procurement

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Marketed Anti-Obesity Agents

The target compound has a calculated XLogP3 of 3.8 and a topological polar surface area (TPSA) of 44.5 Ų . These values position it in a distinct physicochemical space compared to sibutramine (XLogP3 ≈ 5.2; TPSA ≈ 3.2 Ų for the free base) [1]. The lower lipophilicity and higher TPSA of the target compound suggest improved aqueous solubility and potentially reduced CNS accumulation relative to sibutramine, while still maintaining sufficient lipophilicity for blood-brain barrier penetration. Additionally, the target compound has a molecular weight of 277.40 g/mol with 1 hydrogen bond donor and 3 hydrogen bond acceptors, placing it within Lead-like chemical space (Rule of 3/Lead-likeness criteria) .

Physicochemical Properties Drug-likeness ADME Prediction Procurement Specification

Optimal Research and Procurement Scenarios for 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine


Dual-Action Obesity-Depression Polypharmacology Probe Development

This compound serves as a key intermediate or tool compound for developing phenylcycloalkylmethylamine-based dual-action agents targeting both obesity and depression-related co-morbidities, as claimed in EP-2797870-B1 [1]. Researchers designing SAR studies around the cyclobutyl scaffold should procure this specific compound as a reference standard to benchmark novel analogs against the patent-exemplified core structure.

Cyclobutyl Conformational Restriction SAR Campaigns

Medicinal chemistry programs exploring the impact of conformational restriction at the benzylic position on monoamine transporter or receptor selectivity should utilize this compound as a rigid scaffold comparator against flexible-chain analogs (e.g., sibutramine or phentermine derivatives) [1]. The cyclobutyl ring provides a defined, low-entropy pharmacophore for systematic SAR exploration.

Regioisomer-Specific Pharmacophore Validation Studies

Investigators conducting pharmacophore mapping studies on 3,4-dimethoxyphenyl-containing ligands should procure this specific regioisomer (CAS 1446259-03-5) rather than the 3,5-dimethoxy analog, as the catechol-like 3,4-substitution pattern may confer distinct hydrogen-bonding and π-stacking interactions critical for target engagement [1]. The regioisomeric identity must be rigorously verified by analytical certification upon procurement.

Lead-like Chemical Space Expansion for Anti-Obesity Drug Discovery

Drug discovery teams seeking to expand beyond sibutramine's chemical space can use this compound (MW 277.40; XLogP3 3.8; TPSA 44.5 Ų) as a lead-like starting point with improved physicochemical properties [1]. Its lower lipophilicity and higher polarity suggest potentially reduced CNS accumulation and hERG liability compared to sibutramine (XLogP3 ≈ 5.2; TPSA ≈ 3.2 Ų) [2], making it suitable for hit-to-lead optimization programs targeting safer anti-obesity agents.

Quote Request

Request a Quote for 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.